Cas no 7148-34-7 (4,8-Dichloroquinazoline)
4,8-Dichloroquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 4,8-Dichloroquinazoline
- 4,8-dichloro-quinazoline
- Quinazoline,4,8-dichloro-
- Quinazoline, 4,8-dichloro-
- NSC61663
- PubChem14629
- 4,8-bis(chloranyl)quinazoline
- LGRUYTZVYJCUTH-UHFFFAOYSA-N
- CD0207
- RP25652
- LS40880
- AB0026391
- ST2410939
- W8043
- A837199
- 148D347
- W
- AKOS006295629
- Z1198169330
- 7148-34-7
- DTXSID40289498
- SCHEMBL858030
- EN300-1238061
- DS-10845
- FT-0646503
- W-203604
- NSC-61663
- AMY23509
- MFCD06657224
- DB-074436
-
- MDL: MFCD06657224
- Inchi: 1S/C8H4Cl2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H
- InChI Key: LGRUYTZVYJCUTH-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C(N=CN=C21)Cl
Computed Properties
- Exact Mass: 197.97500
- Monoisotopic Mass: 197.9751535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 3.1
Experimental Properties
- Boiling Point: 317.6°C at 760 mmHg
- PSA: 25.78000
- LogP: 2.93660
4,8-Dichloroquinazoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
4,8-Dichloroquinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,8-Dichloroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189010840-5g |
4,8-Dichloroquinazoline |
7148-34-7 | 95% | 5g |
$257.87 | 2023-09-01 | |
| Alichem | A189010840-10g |
4,8-Dichloroquinazoline |
7148-34-7 | 95% | 10g |
$336.00 | 2023-09-01 | |
| Alichem | A189010840-25g |
4,8-Dichloroquinazoline |
7148-34-7 | 95% | 25g |
$765.32 | 2023-09-01 | |
| Fluorochem | 076932-5g |
4,8-Dichloroquinazoline |
7148-34-7 | 95% | 5g |
£205.00 | 2022-03-01 | |
| Fluorochem | 076932-10g |
4,8-Dichloroquinazoline |
7148-34-7 | 95% | 10g |
£342.00 | 2022-03-01 | |
| Fluorochem | 076932-25g |
4,8-Dichloroquinazoline |
7148-34-7 | 95% | 25g |
£612.00 | 2022-03-01 | |
| TRC | D438493-50mg |
4,8-Dichloroquinazoline |
7148-34-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D438493-100mg |
4,8-Dichloroquinazoline |
7148-34-7 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D438493-500mg |
4,8-Dichloroquinazoline |
7148-34-7 | 500mg |
$ 135.00 | 2022-06-05 | ||
| Ambeed | A292267-250mg |
4,8-Dichloro-quinazoline |
7148-34-7 | 95% | 250mg |
$24.0 | 2025-04-17 |
4,8-Dichloroquinazoline Suppliers
4,8-Dichloroquinazoline Related Literature
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1. 107. Quinazolines. Part IV. Covalent hydration in the cations of substituted quinazolinesW. L. F. Armarego J. Chem. Soc. 1962 561
Additional information on 4,8-Dichloroquinazoline
Recent Advances in the Application of 4,8-Dichloroquinazoline (CAS: 7148-34-7) in Chemical Biology and Pharmaceutical Research
4,8-Dichloroquinazoline (CAS: 7148-34-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This quinazoline derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and anticancer therapies. Recent studies have highlighted its potential in the development of novel therapeutic agents, owing to its unique chemical properties and reactivity.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 4,8-Dichloroquinazoline as a scaffold for designing selective kinase inhibitors. The researchers demonstrated that modifications at the 2- and 4-positions of the quinazoline ring could yield compounds with high affinity for EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical targets in cancer therapy. The study reported several derivatives with IC50 values in the nanomolar range, showcasing the compound's potential in oncology drug development.
In addition to its role in kinase inhibition, 4,8-Dichloroquinazoline has been investigated for its antimicrobial properties. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of novel quinazoline-based antibiotics using this compound as a starting material. The study identified several derivatives with potent activity against multidrug-resistant bacterial strains, including MRSA (Methicillin-Resistant Staphylococcus aureus). These findings underscore the compound's utility in addressing the global challenge of antibiotic resistance.
Another area of active research involves the application of 4,8-Dichloroquinazoline in the development of fluorescent probes for biological imaging. A 2024 study in Chemical Communications reported the design of quinazoline-based probes that exhibit strong fluorescence in the visible spectrum, making them suitable for real-time monitoring of cellular processes. The researchers utilized the reactivity of the dichloro-substituted quinazoline to introduce various fluorophores, resulting in probes with high selectivity and sensitivity.
The synthetic versatility of 4,8-Dichloroquinazoline has also been leveraged in the development of covalent inhibitors. A recent Nature Chemical Biology article (2024) detailed the use of this compound to create irreversible inhibitors of specific enzymes involved in inflammatory pathways. The study demonstrated that the chlorine atoms at the 4- and 8-positions could be selectively displaced by nucleophilic residues in the enzyme active site, leading to the formation of stable covalent adducts. This approach offers new opportunities for targeting challenging drug targets.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 4,8-Dichloroquinazoline derivatives. A 2023 review in Organic Process Research & Development highlighted the need for more efficient and sustainable synthetic routes to meet the growing demand for this compound in pharmaceutical research. Recent advances in flow chemistry and catalytic methods show promise in addressing these challenges.
In conclusion, 4,8-Dichloroquinazoline (CAS: 7148-34-7) continues to be a valuable building block in chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to antimicrobial agents and biological probes, demonstrating its versatility and importance in modern drug discovery. Ongoing research is expected to further expand its utility and overcome current limitations in its application.
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